molecular formula C26H28O9 B10822011 Neosartoricin

Neosartoricin

Cat. No.: B10822011
M. Wt: 484.5 g/mol
InChI Key: KVVYTLCXDTXZPI-FTJBHMTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neosartoricin is a prenylated anthracenone compound obtained from the pathogenic fungi Aspergillus fumigatus and Neosartorya fischeri. It is known for its T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neosartoricin is synthesized through the activation of polycyclic polyketide prenyltransferase-containing silent clusters in Aspergillus fumigatus and Neosartorya fischeri . The biosynthetic pathway involves the use of highly-reducing polyketide synthases (HR-PKSs), which catalyze the formation of complex polyketide structures .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Aspergillus fumigatus and Neosartorya fischeri under controlled conditions to optimize the expression of the relevant biosynthetic gene clusters. The process includes fermentation, extraction, and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Neosartoricin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Neosartoricin has a wide range of scientific research applications, including:

Mechanism of Action

Neosartoricin exerts its effects primarily through its T-cell antiproliferative activity. It inhibits the proliferation of T-cells by interfering with DNA synthesis and cell cycle progression. The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that regulate T-cell activation and proliferation .

Comparison with Similar Compounds

  • Asperthecin
  • Endocrocin
  • Viridicatumtoxin
  • TAN-1612
  • Geodin
  • Monodictyphenone
  • Pestheic Acid
  • Trypacidin

Comparison: Neosartoricin is unique among these compounds due to its specific prenylated anthracenone structure and its potent T-cell antiproliferative activity. While other compounds like asperthecin and endocrocin also exhibit bioactivity, this compound’s immunosuppressive properties make it particularly valuable for medical research .

Properties

Molecular Formula

C26H28O9

Molecular Weight

484.5 g/mol

IUPAC Name

[(2S,3R)-3,6,8,9-tetrahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate

InChI

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,7-9,25,29-32,34H,6,10-11H2,1-4H3/t25-,26+/m1/s1

InChI Key

KVVYTLCXDTXZPI-FTJBHMTQSA-N

Isomeric SMILES

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C

Canonical SMILES

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C

Origin of Product

United States

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